molecular formula C21H19N3O2S B2593431 N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 872694-74-1

N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2593431
CAS No.: 872694-74-1
M. Wt: 377.46
InChI Key: ZXTYFXSXKROEFV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetylphenyl group, a pyridazinyl group, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, is synthesized through the acetylation of aniline with acetic anhydride.

    Synthesis of the Pyridazinyl Intermediate: The pyridazinyl moiety is prepared by reacting p-tolylhydrazine with a suitable diketone under reflux conditions.

    Thioacetamide Linkage Formation: The final step involves coupling the acetylphenyl intermediate with the pyridazinyl intermediate using a thioacetamide linkage, typically under basic conditions with a catalyst such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide: can be compared with other acetamide derivatives, pyridazinyl compounds, and thioacetamide-containing molecules.

    N-(3-acetylphenyl)acetamide: Lacks the pyridazinyl and thioacetamide groups.

    2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide: Lacks the acetylphenyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-6-8-16(9-7-14)19-10-11-21(24-23-19)27-13-20(26)22-18-5-3-4-17(12-18)15(2)25/h3-12H,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTYFXSXKROEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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